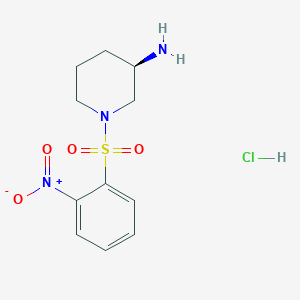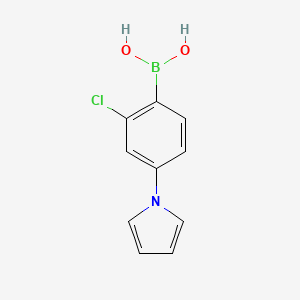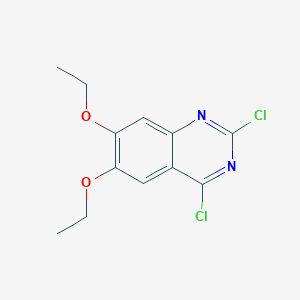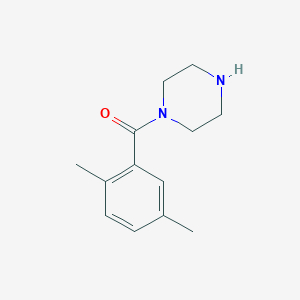
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced via a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride and a suitable base.
Amination: The amine group can be introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine: The non-hydrochloride form.
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-ol: A similar compound with a hydroxyl group instead of an amine group.
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-carboxylic acid: A similar compound with a carboxylic acid group.
Uniqueness
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Propiedades
Número CAS |
1187927-70-3 |
|---|---|
Fórmula molecular |
C11H16ClN3O4S |
Peso molecular |
321.78 g/mol |
Nombre IUPAC |
(3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16;/h1-2,5-6,9H,3-4,7-8,12H2;1H/t9-;/m1./s1 |
Clave InChI |
JZAQXJJAPSGZLC-SBSPUUFOSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14067811.png)







![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)



![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)

